N1-((4-hydroxychroman-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide
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Overview
Description
N1-((4-hydroxychroman-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((4-hydroxychroman-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide typically involves multiple steps, starting with the preparation of the chroman and isoxazole intermediates. The chroman intermediate can be synthesized through a cyclization reaction of appropriate phenolic precursors. The isoxazole intermediate is often prepared via a condensation reaction involving hydroxylamine and an appropriate diketone.
The final step involves the coupling of the chroman and isoxazole intermediates through an oxalamide linkage. This is typically achieved using oxalyl chloride as a coupling agent under controlled conditions, such as low temperature and inert atmosphere, to prevent side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and stringent quality control measures would be essential to ensure consistency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
N1-((4-hydroxychroman-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the chroman ring can be oxidized to form a ketone.
Reduction: The oxalamide linkage can be reduced to form corresponding amines.
Substitution: The isoxazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of chromanone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
N1-((4-hydroxychroman-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N1-((4-hydroxychroman-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide involves its interaction with specific molecular targets. The chroman ring may interact with biological receptors, while the isoxazole ring can participate in hydrogen bonding and other interactions with enzymes or proteins. The oxalamide linkage provides structural stability and can influence the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
- N-((4-hydroxychroman-4-yl)methyl)cinnamamide
- 5-(4-fluorophenyl)-N-(5-methylisoxazol-3-yl)oxazole-2-carboxamide
Uniqueness
N1-((4-hydroxychroman-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide is unique due to its combination of chroman and isoxazole rings linked by an oxalamide group. This structure imparts distinct chemical properties and potential biological activities that are not observed in similar compounds.
Properties
IUPAC Name |
N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5/c1-10-8-13(19-24-10)18-15(21)14(20)17-9-16(22)6-7-23-12-5-3-2-4-11(12)16/h2-5,8,22H,6-7,9H2,1H3,(H,17,20)(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMYDRSGNIYAHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC2(CCOC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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